2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Description
2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Quinazoline derivatives, including those similar to 2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, have been synthesized through various chemical reactions. For instance, the synthesis of tetra- and penta-heterocyclic compounds incorporated with the isoquinoline moiety involves Michael addition reactions and subsequent transformations to produce derivatives with potential biological activities (Abdallah, Hassaneen, & Abdelhadi, 2009). Similarly, the preparation of 5,6-dimethoxyquinazolin-2(1H)-ones through different synthetic routes highlights the versatility and reactivity of quinazoline frameworks (Press et al., 1986).
Potential Applications
Quinazoline derivatives have been explored for various potential applications, primarily due to their interesting chemical properties and biological activities. Some studies focus on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities, indicating the potential use of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011). Additionally, quinazoline compounds have been synthesized via a one-pot, three-component reaction, showcasing their applicability in efficient synthetic methodologies (Niknam, Jafarpour, & Niknam, 2011).
Properties
IUPAC Name |
2-amino-7-(2,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-10-3-4-11(15(7-10)22-2)9-5-13-12(14(20)6-9)8-18-16(17)19-13/h3-4,7-9H,5-6H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRAJHDCVWGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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